N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
This compound is a sulfonamide-linked acetamide featuring a 2-chloro-5-(trifluoromethyl)phenyl group and a 1-[(2-chlorophenyl)methyl]-substituted indole core. Its synthesis likely involves sulfonylation of the indole acetic acid derivative, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F3N2O3S/c25-18-7-3-1-5-15(18)12-31-13-22(17-6-2-4-8-21(17)31)35(33,34)14-23(32)30-20-11-16(24(27,28)29)9-10-19(20)26/h1-11,13H,12,14H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUQVAJTKCZGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the indole derivative using sulfonyl chlorides under basic conditions.
Acetamide Formation: The final step involves the acylation of the sulfonylated indole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonyl or acetamide groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Indole-Sulfonamide Acetamide Scaffolds
a) N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41, )
- Structure : Differs in the sulfonamide substituent (2,5-bis(trifluoromethyl)phenyl vs. 2-chloro-5-(trifluoromethyl)phenyl) and indole substitution (4-chlorobenzoyl vs. 2-chlorophenylmethyl).
- Synthesis : Yielded 37% via automated HPLC purification .
b) 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide (Compound 27, )
- Structure : Replaces the phenyl sulfonamide with a trifluoromethanesulfonamide group.
- Synthesis : Uses pyridine as a base in DCE, achieving moderate yields .
- Comparison : The trifluoromethanesulfonyl group may improve metabolic resistance compared to aryl sulfonamides.
Table 1: Indole-Sulfonamide Acetamides
Thiadiazole/Triazole-Linked Acetamides
a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide ()
- Structure : Features a thiadiazole ring with dual sulfanyl linkages instead of an indole-sulfonyl group.
- Key Feature : The thiadiazole core may confer rigidity, influencing binding pocket compatibility .
b) N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structure : Incorporates a triazole ring with pyridinyl and ethyl substituents.
Table 2: Heterocyclic Acetamides
Compounds with Trifluoromethyl Pharmacophores
a) Razaxaban ()
- Structure: Contains a trifluoromethylpyrazole-carboxyamide linked to an aminobenzisoxazole.
- Activity : Potent Factor Xa inhibitor (IC50 < 10 nM) with high oral bioavailability .
- Comparison : Highlights the role of trifluoromethyl in enhancing target affinity and pharmacokinetics.
b) Mefluidide ()
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity based on diverse research findings, including case studies and relevant data.
The compound's molecular formula is , with a molecular weight of approximately 396.83 g/mol. It features a complex structure that includes a chloro-substituted phenyl ring, a trifluoromethyl group, and an indole moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:
- In Vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, a related indole derivative demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways . Molecular dynamics simulations suggest that such compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy in disrupting cancer cell survival .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties exhibited by derivatives of this compound:
- Animal Models : In animal studies, certain derivatives showed promising anticonvulsant activity, particularly in models of epilepsy. For example, compounds similar to this compound were tested for their ability to protect against maximal electroshock seizures (MES). Some were found to provide significant protection without causing neurotoxicity at effective doses .
Case Studies
- Study on Indole Derivatives : A study focused on various indole derivatives, including those with sulfonamide functionalities, revealed that they could effectively inhibit tumor growth in xenograft models. The study reported that specific substitutions on the indole ring enhanced anticancer activity significantly .
- Neuropharmacological Evaluation : In another evaluation involving anticonvulsant screening, several related compounds were tested for their protective effects against seizures. The results indicated that modifications in the substituents on the phenyl and indole rings could lead to improved efficacy and reduced side effects .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClF₃N₂O₂S |
| Molecular Weight | 396.83 g/mol |
| Anticancer IC50 | 1.61 µg/mL (similar compound) |
| Anticonvulsant Activity | Effective in MES model |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving sulfonylation, nucleophilic substitution, and coupling reactions. Key parameters include:
- Temperature : Maintain 60–80°C during sulfonylation to minimize side reactions .
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via H/C NMR (e.g., indole C3-sulfonyl proton at δ 7.8–8.2 ppm) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Analytical Workflow :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 567.02) .
- FT-IR Spectroscopy : Identify sulfonyl (S=O) stretches at 1150–1300 cm and amide (C=O) bands at 1650–1700 cm .
- X-ray Crystallography (if crystals obtained): Resolve 3D conformation to confirm steric effects from the trifluoromethyl group .
Advanced Research Questions
Q. How do electronic and steric properties of substituents influence the compound’s reactivity and bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity (logP ~3.5), critical for membrane permeability .
- 2-Chlorophenyl Indole Moiety : Modulates target binding via π-π stacking; substitution at the indole N1 position alters conformational flexibility .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
- DFT Calculations : Analyze electron density maps to assess sulfonyl group reactivity toward nucleophiles .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., varying IC values across studies)?
- Troubleshooting Framework :
| Variable | Impact | Mitigation Strategy |
|---|---|---|
| Assay pH | Protonation state affects binding affinity (e.g., sulfonamide deprotonation at pH >7) | Standardize buffer conditions (e.g., pH 7.4 PBS). |
| Impurity Profile | By-products (e.g., des-chloro analogs) may antagonize activity | Repurify via flash chromatography (silica gel, EtOAc/hexane). |
| Cell Line Variability | Differential expression of target proteins | Validate target expression via Western blot. |
Q. How can derivatization strategies expand the compound’s utility in drug discovery?
- Functionalization Pathways :
- Sulfonyl Group Replacement : Substitute with phosphonate or carboxylate to modulate polarity .
- Indole Ring Modifications : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent inhibitor design .
- Biological Evaluation :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
